- Helium droplet infrared spectroscopy of the butyl radicalsJournal of Chemical Physics, 2022, 157(8),,
Cas no 927-83-3 (Diazene,1,2-bis(1,1-dimethylethyl)-)

927-83-3 structure
Nome del prodotto:Diazene,1,2-bis(1,1-dimethylethyl)-
Diazene,1,2-bis(1,1-dimethylethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Diazene,1,2-bis(1,1-dimethylethyl)-
- Azo-t-butane
- Azo-tert-butane
- 2,2′-Azobis(2-Methylpropane)
- 2,2'-Azoisobutane
- 2,2'-dimethyl-2,2'-azopropane
- bis(1,1-dimethylethyl)diazene
- 1,2-Bis(1,1-dimethylethyl)diazene (ACI)
- Azoethane, 1,1,1′,1′-tetramethyl- (6CI, 7CI, 8CI)
- Diazene, bis(1,1-dimethylethyl)- (9CI)
- 1,2-Di-tert-butyldiazene
- 2,2′-Azobis-tert-butane
- 2,2′-Azoisobutane
- Bis(tert-butyl)diimine
- Di-tert-butyldiazene
- Azoethane, 1,1,1',1'-tetramethyl-
- UNII-A8ML3TJS95
- SCHEMBL35542
- SCHEMBL13199461
- Azoethane, 1,1,1',1'-tetramethyl-, (E)-
- 2,2'-Azobis(2-methylpropane)
- 2,2'-Azobis-tert-butane
- Azo-tert-butane, Di-tert-butyldiazene
- (tert-C4H9N)2
- Diatertabutyldiazene
- ditert-butyldiazene
- 1,2-Bis(1,1-dimethylethyl)diazene
- Diazene, 1,2-bis(1,1-dimethylethyl)-
- VR-160
- (E)-1,2-di-tert-butyldiazene
- GKCPCPKXFGQXGS-UHFFFAOYSA-N
- 15464-01-4
- A8ML3TJS95
- Diazene, 1,2-bis(1,1-dimethylethyl)-, (1E)
- AKOS015912910
- 927-83-3
- 2,2'-Azo-2,2'-dimethylpropane
- AKOS024386609
- Azobis(t-butane)
- GKCPCPKXFGQXGS-MDZDMXLPSA-N
- Diazene, bis(1,1-dimethylethyl)-
- 2,2'-Azobis(2-methylpropane), 97%
- 1,2-Ditert-butyldiazene #
- (E)-2,2'-Azoisobutane
- trans-Di-tert-butyldiazene
- DTXSID901346589
-
- MDL: MFCD00014998
- Inchi: 1S/C8H18N2/c1-7(2,3)9-10-8(4,5)6/h1-6H3
- Chiave InChI: GKCPCPKXFGQXGS-UHFFFAOYSA-N
- Sorrisi: N(C(C)(C)C)=NC(C)(C)C
Proprietà calcolate
- Massa esatta: 142.14700
- Massa monoisotopica: 142.147
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 2
- Complessità: 107
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 24.7A^2
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 0.756 g/mL at 25 °C(lit.)
- Punto di fusione: -14.5°C
- Punto di ebollizione: 47-48 °C/8 mmHg(lit.)
- Punto di infiammabilità: Fahrenheit: 44,6 ° f
Celsius: 7 ° c - Indice di rifrazione: n20/D 1.397(lit.)
- PSA: 24.72000
- LogP: 3.03560
- Solubilità: Non determinato
Diazene,1,2-bis(1,1-dimethylethyl)- Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Danger
- Dichiarazione di pericolo: H225-H302-H315-H319-H332-H335
- Dichiarazione di avvertimento: P210-P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:UN 1993 3/PG 2
- WGK Germania:3
- Codice categoria di pericolo: 11-20/22-36/37/38
- Istruzioni di sicurezza: S16-S23-S24/25
- CODICI DEL MARCHIO F FLUKA:10
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:2-8°C
- Frasi di rischio:R11
Diazene,1,2-bis(1,1-dimethylethyl)- Dati doganali
- CODICE SA:2927000090
- Dati doganali:
Codice doganale cinese:
2927000090Panoramica:
2927000090 Altri composti diazo\composti azoici, ecc. (Compresi gli azossicomposti). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2927000090 altri composti diazo-, azo- o azossici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
Diazene,1,2-bis(1,1-dimethylethyl)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 452106-5G |
Diazene,1,2-bis(1,1-dimethylethyl)- |
927-83-3 | 5g |
¥3103.24 | 2023-12-06 |
Diazene,1,2-bis(1,1-dimethylethyl)- Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Sulfuric acid
Riferimento
Synthetic Routes 2
Synthetic Routes 3
Condizioni di reazione
Riferimento
- Heterocyclic compounds. Part 15. NN'-Di-tert-butylthiadiaziridine 1,1-dioxide: synthesis and reactionsJournal of the Chemical Society, 1977, (14), 1601-5,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Sodium hypochlorite Solvents: Pentane , Water ; 3 h, < 35 °C
Riferimento
- Chemical reactions of some nonaromatic radical anions1974, , ,,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Tetraethylammonium chloride Solvents: Acetonitrile , Tetrahydrofuran ; rt → 120 °C; 24 h, 120 °C
Riferimento
- Formation of the tetranuclear, tetrakis-terminal-imido Mn4IV(NtBu)8 cubane cluster by four-electron reductive elimination of tBuN:NtBu. The role of the s-block ion in stabilization of high-oxidation state intermediatesChemical Communications (Cambridge, 2014, 50(9), 1061-1063,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 2 h, rt
Riferimento
- Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with IsocyanidesJournal of Organic Chemistry, 2013, 78(7), 3009-3020,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Iron pentacarbonyl Solvents: Tetrahydrofuran
Riferimento
- Metathesis and reduction reactions of nitroso compounds with metal carbenes and metal carbonylsJournal of Organometallic Chemistry, 1989, 368(1), 83-101,
Synthetic Routes 8
Condizioni di reazione
Riferimento
- Acyclic trialkyldiazenium cation chemistry. Thermolysis and solvolysis of 1,2-di-tert-butyl-1-ethyldiazenium perchlorateJournal of the American Chemical Society, 1982, 104(20), 5422-7,
Synthetic Routes 9
Condizioni di reazione
Riferimento
- Chemistry of thiadiaziridine 1,1-dioxides. IIITetrahedron Letters, 1973, 3843, 3843-6,
Synthetic Routes 10
Condizioni di reazione
Riferimento
- Syntheses and 15N NMR Spectra of Iminodiaziridines - Ring-Expansions of 1-Aryl-3-iminodiaziridines to 1H- and 3aH-Benzimidazoles, 2H-Indazoles, and 5H-Dibenzo[d,f][1,3]diazepinesEuropean Journal of Organic Chemistry, 2009, (23), 3940-3952,
Synthetic Routes 11
Condizioni di reazione
Riferimento
- Synthesis of branched azoalkanes and kinetics of their thermal decompositionCollection of Czechoslovak Chemical Communications, 1976, 41(5), 1557-64,
Synthetic Routes 12
Synthetic Routes 13
Condizioni di reazione
Riferimento
- 1,2-DiazetidinedionesJournal of Organic Chemistry, 1967, 32(7360-2), 2360-2,
Synthetic Routes 14
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane , Water ; 63 h, reflux
1.2 Reagents: Oxygen ; 3 d, rt
1.2 Reagents: Oxygen ; 3 d, rt
Riferimento
- 1-acylsemicarbazides by ring opening of iminodiaziridines with carboxylic acids: novel, expeditious access to the azapeptide motifSynthesis, 2010, (19), 3358-3362,
Diazene,1,2-bis(1,1-dimethylethyl)- Raw materials
- Tert-BUTYL ISOCYANIDE
- Hydrazine,1,2-bis(1,1-dimethylethyl)-
- 2-Propanamine, N-[1,2-bis(1,1-dimethylethyl)-3-diaziridinylidene]-2-methyl-
- Propane,2-methyl-2-nitroso-
- Thiadiaziridine, bis(1,1-dimethylethyl)-, 1,1-dioxide
- 2-methylpropan-2-amine
- Sulfamide, N,N'-bis(1,1-dimethylethyl)-
Diazene,1,2-bis(1,1-dimethylethyl)- Preparation Products
Diazene,1,2-bis(1,1-dimethylethyl)- Letteratura correlata
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
927-83-3 (Diazene,1,2-bis(1,1-dimethylethyl)-) Prodotti correlati
- 1566272-93-2((5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone)
- 921141-94-8(6-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]hexanoic acid)
- 1862568-78-2(5-Methyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione)
- 1038312-57-0(N-(4-methoxy-4-methylpentan-2-yl)aniline)
- 2171422-32-3(3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-methylpropanoic acid)
- 1082738-93-9(1-chloro-4-(fluoromethyl)-2-nitrobenzene)
- 2168899-17-8(5-methyl-2-(oxan-4-yl)piperidin-3-amine)
- 77893-75-5(5-Bromo-4-chlorothiophene-2-sulfonamide)
- 2470438-34-5(methyl 1-hydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate hydrochloride)
- 1857255-29-8(2-(Azepane-1-sulfonyl)ethane-1-sulfonamide)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
